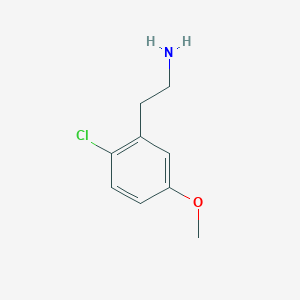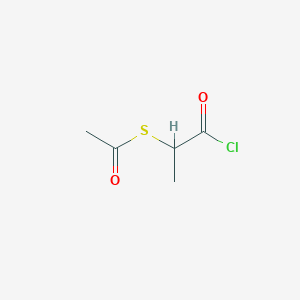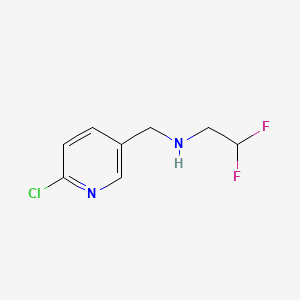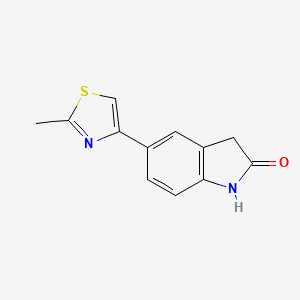
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. Phenethylamines are a group of organic compounds that are widely present in nature and have significant roles in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position and a methoxy group at the fifth position on the phenethylamine backbone.
準備方法
The synthesis of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of 4-methoxybenzene with chloracetyl chloride to obtain 2-chloro-5-methoxyacetophenone. This intermediate is then subjected to reductive amination to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.
化学反応の分析
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying receptor interactions and neurotransmitter pathways.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including receptors and enzymes. It can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound .
類似化合物との比較
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be compared with other phenethylamines such as 2,5-dimethoxyphenethylamine and 4-bromo-2,5-dimethoxyphenethylamine. These compounds share a similar phenethylamine backbone but differ in their substituents, leading to variations in their chemical properties and biological activities
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
2-(2-chloro-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChIキー |
CIJBYFPAVIDZBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Cl)CCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







amine](/img/structure/B8708496.png)




![[1,4]Diazepan-1-yl-morpholin-4-yl-methanone](/img/structure/B8708526.png)

